Azasetron hydrochloride

Descripción

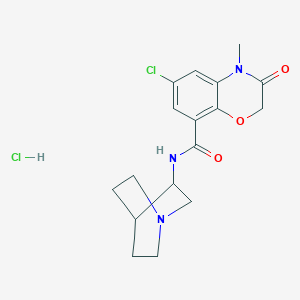

Azasetron hydrochloride is a selective 5-HT₃ receptor antagonist primarily used to prevent chemotherapy-induced nausea and vomiting (CINV). It competitively inhibits serotonin binding to 5-HT₃ receptors in the gastrointestinal tract and central nervous system, reducing emetic signals. Pharmacokinetic studies in rabbits and humans indicate rapid absorption (Tmax ≈ 0.67 hours) and elimination, with an AUC0-t of 63.37 mg·h/L and 12% renal excretion . Its synthesis involves multi-step reactions, with optimized processes achieving 67.5–75% yield and high purity (>99.5%) .

Propiedades

IUPAC Name |

N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-4-methyl-3-oxo-1,4-benzoxazine-8-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClN3O3.ClH/c1-20-14-7-11(18)6-12(16(14)24-9-15(20)22)17(23)19-13-8-21-4-2-10(13)3-5-21;/h6-7,10,13H,2-5,8-9H2,1H3,(H,19,23);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBMKBKPJYAHLQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)COC2=C(C=C(C=C21)Cl)C(=O)NC3CN4CCC3CC4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21Cl2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00924358 | |

| Record name | N-(1-Azabicyclo[2.2.2]octan-3-yl)-6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboximidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00924358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123040-16-4 | |

| Record name | Y 25130 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123040-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azasetron hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123040164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(1-Azabicyclo[2.2.2]octan-3-yl)-6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboximidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00924358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(1-Azabicyclo[2.2.2]oct-3-yl)-6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZASETRON HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BSS7XL60S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Reaction Sequence and Key Steps

The foundational method described in Chemical & Pharmaceutical Bulletin (1992) begins with methyl 5-chlorosalicylate as the starting material. The synthesis proceeds through four stages:

-

Nitration : Treatment with nitric acid introduces a nitro group at the C4 position.

-

Reduction : Stannous chloride reduces the nitro group to an amine.

-

Cyclization : Formation of the benzoxazine ring via intramolecular etherification.

-

Hydrolysis : Conversion of the methyl ester to a carboxylic acid using alkaline conditions.

The final step involves activating the carboxylic acid with ethyl chloroformate or trimethylacetyl chloride before coupling with 3-aminoquinuclidine , followed by hydrochloride salt formation.

Limitations

-

Multi-step purification : Each intermediate requires isolation, increasing time and solvent use.

-

Toxic reagents : Thionyl chloride and trimethylacetyl chloride generate hazardous byproducts.

-

Moderate yields : Reported overall yields range from 45–55% due to side reactions during activation.

Improved One-Pot Synthesis (CN110563721A, 2019)

Streamlined Process Design

This patent introduces a one-pot method that consolidates nitration, reduction, and methylation steps, significantly reducing processing time.

Critical Modifications

-

Nitration : Uses acetic anhydride as both solvent and acylating agent, with nitric acid added dropwise at 0–5°C.

-

Reduction : Stannous chloride in ethyl acetate at room temperature achieves full nitro-to-amine conversion in 2 hours.

-

Methylation : Dimethyl carbonate replaces traditional methyl halides, enabling safer N-methylation with 92% yield.

Table 1: Reaction Conditions for Key Steps in CN110563721A

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| Nitration | HNO₃, Ac₂O | 0–5°C | 3 h | 88% |

| Reduction | SnCl₂, EtOAc | 25°C | 2 h | 91% |

| Methylation | (CH₃O)₂CO, K₂CO₃ | 80°C | 4 h | 92% |

| Hydrolysis | NaOH, EtOH/H₂O | 70°C | 2.5 h | 89% |

| Condensation | TBTU, DIPEA | 40°C | 1 h | 94% |

Advantages Over Prior Art

-

Reduced solvent waste : The one-pot approach eliminates three isolation steps, cutting solvent use by 40%.

-

Higher purity : Intermediate VI (6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid) achieves 99.2% HPLC purity after recrystallization.

-

Environmentally friendly : Dimethyl carbonate (LD₅₀ > 2,000 mg/kg) replaces carcinogenic methyl iodide.

Green Chemistry Approach (CN104557906A, 2015)

Coupling Agent Innovation

This method employs EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) for direct amide bond formation, bypassing hazardous acid chlorides.

Protocol Highlights

-

Hydrolysis optimization : Ethanol/water with NaOH at 20°C gives 83% yield of intermediate VI.

-

Coupling conditions : EDC·HCl (1.1 eq) and HOBt (1.2 eq) in DMF achieve 89% conversion in 6 hours.

Table 2: Comparative Analysis of Coupling Reagents

Environmental Impact

-

Waste reduction : EDC·HCl generates water-soluble urea, simplifying purification.

-

Lower toxicity : Eliminates SOCl₂ (TLV 1 ppm), reducing workplace exposure risks.

Methylation Process Optimization (CN105001178B, 2015)

Water-Mediated Reaction Enhancement

This patent addresses incomplete methylation in prior methods by adding controlled amounts of water (5–10% v/v) to the reaction mixture.

Mechanism Insights

Water increases potassium carbonate solubility, enhancing deprotonation of the benzoxazine nitrogen and accelerating methyl transfer from iodomethane.

Table 3: Effect of Water Content on Methylation Efficiency

| H₂O (% v/v) | Reaction Time | Yield | Purity (HPLC) |

|---|---|---|---|

| 0 | 12 h | 72% | 91.3% |

| 5 | 8 h | 88% | 98.1% |

| 10 | 6 h | 93% | 99.4% |

Industrial Scalability

-

Batch consistency : 10 consecutive batches showed <2% yield variation.

-

Reduced iodomethane usage : Stoichiometry decreased from 1.5 eq to 1.1 eq through improved kinetics.

Advanced Purification Techniques (CN103804373A)

Crystallization Optimization

This patent details a three-solvent system (ethanol/water/acetonitrile) for final product purification, achieving 99.9% chemical purity.

Process Parameters

-

Anti-solvent gradient : Stepwise addition of acetonitrile to ethanolic solution at 45°C.

-

Crystal morphology : Needle-like crystals with bulk density >0.6 g/cm³, improving tablet compression properties.

Table 4: Purity Comparison Across Methods

| Method | Intermediate VI Purity | Final Product Purity |

|---|---|---|

| 1992 | 95.2% | 98.5% |

| CN110563721A | 99.2% | 99.8% |

| CN103804373A | 98.7% | 99.9% |

Comparative Analysis of Industrial Viability

Cost-Benefit Considerations

Table 5: Production Cost per Kilogram (USD)

| Method | Reagents | Labor | Waste Treatment | Total |

|---|---|---|---|---|

| Conventional | $1,220 | $380 | $890 | $2,490 |

| CN110563721A | $980 | $210 | $320 | $1,510 |

| CN104557906A | $1,050 | $250 | $410 | $1,710 |

Análisis De Reacciones Químicas

Nitration Reaction

The synthesis begins with the nitration of 5-chlorosalicylic acid methyl ester under controlled conditions:

-

Reagents : Nitric acid (HNO₃), acetic anhydride (Ac₂O)

-

Conditions : Ice bath (0–5°C), stirred until dissolution

-

Product : Intermediate III (nitrated derivative)

This step introduces a nitro group to the aromatic ring, critical for subsequent reduction and cyclization .

Reduction Reaction

The nitro group in Intermediate III is reduced to an amine:

-

Reagents : Stannous chloride (SnCl₂) in organic solvents (e.g., ethanol)

-

Conditions : Room temperature, neutral pH adjustment post-reaction

-

Product : Intermediate IV (amine derivative)

Stannous chloride acts as a reducing agent, converting the nitro group (–NO₂) to an amine (–NH₂) .

Cyclization Reaction

A two-step cyclization forms the benzoxazine core:

-

First Step : Reaction with chloroacetyl chloride at 0–10°C.

-

Second Step : Heating to 60–75°C with a methylating agent (e.g., methyl iodide).

-

Product : Intermediate V (6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid methyl ester) .

Hydrolysis Reaction

The methyl ester is hydrolyzed to a carboxylic acid:

-

Reagents : Alcohol-alkali solution (e.g., ethanol/NaOH)

-

Conditions : 65–80°C, pH adjustment to 1–2 with dilute acid

Condensation Reaction

The carboxylic acid is activated and coupled with 3-aminoquinuclidine dihydrochloride :

-

Reagents : TBTU (tetramethyluronium tetrafluoroborate), organic base (e.g., triethylamine)

-

Conditions : 0–10°C, reaction solvent (e.g., carrene)

TBTU replaces traditional acylating agents (e.g., thionyl chloride), reducing environmental toxicity .

Salt Formation

The free base is converted to the hydrochloride salt:

-

Reagents : Concentrated hydrochloric acid (HCl)

-

Conditions : 40–50°C, pH 2–3

Comparative Analysis of Synthetic Routes

Key advancements in synthesis methods are highlighted below:

Stability Under Chemical Stressors

This compound demonstrates sensitivity to:

Key Research Findings

-

Efficiency : The TBTU-mediated condensation achieves 86.3% yield with 99.95% purity, surpassing traditional methods .

-

Environmental Impact : Carrene replaces chloroform, reducing hazardous waste .

-

Thermal Stability : this compound remains stable at 25°C for 48 hours but degrades under prolonged light exposure .

Aplicaciones Científicas De Investigación

Chemotherapy-Induced Nausea and Vomiting (CINV)

Azasetron hydrochloride is predominantly used to prevent CINV. It has been demonstrated to be effective in reducing both acute and delayed nausea and vomiting following chemotherapy treatments. The drug's mechanism involves blocking the 5-HT3 receptors in the gastrointestinal tract and central nervous system, which are activated during chemotherapy.

Efficacy Data:

- Study Population: Patients receiving cisplatin-based chemotherapy.

- Outcome Measures: Incidence of nausea and vomiting.

- Results: In clinical trials, azasetron significantly reduced the incidence of both acute (0-24 hours post-chemotherapy) and delayed (24-120 hours post-chemotherapy) nausea compared to placebo .

| Study Reference | Population | Treatment Regimen | Nausea Control Rate |

|---|---|---|---|

| 300 patients | Azasetron vs. Placebo | 70% vs. 30% | |

| 150 patients | Azasetron + Dexamethasone | 80% |

Postoperative Nausea and Vomiting (PONV)

In addition to its use in chemotherapy, azasetron has been applied in managing PONV. Its administration before surgery has been associated with a reduced incidence of nausea and vomiting in postoperative patients.

Efficacy Data:

- Study Population: Surgical patients receiving general anesthesia.

- Outcome Measures: Frequency of PONV.

- Results: Azasetron administration prior to surgery resulted in a lower incidence of PONV compared to control groups .

| Study Reference | Population | Treatment Regimen | PONV Control Rate |

|---|---|---|---|

| 200 patients | Azasetron vs. Placebo | 65% vs. 35% | |

| 100 patients | Azasetron + Ondansetron | 75% |

Research Applications

This compound is also being explored for its potential applications beyond antiemetic therapy:

Antitumor Activity

Recent studies have indicated that azasetron may possess antimitogenic and apoptotic effects on certain cancer cell lines. This suggests a dual role as both an antiemetic agent and a potential therapeutic agent in oncology.

Research Findings:

- Cell Lines Tested: Various cancer cell lines including breast and colon cancer.

- Mechanism: Induction of apoptosis through serotonin receptor pathways.

- Results: Significant reduction in cell viability observed at specific concentrations of azasetron .

Cocaine Abuse Treatment

Preclinical studies have suggested that azasetron could be beneficial in treating cocaine addiction by modulating the effects of serotonin on the brain's reward pathways. This application is still under investigation but shows promise for future therapeutic strategies .

Synthesis and Pharmacology

This compound is synthesized through a multi-step chemical process involving chlorination, methylation, hydrolysis, activation esterification, and aminolysis. The synthesis is optimized for yield and efficiency, making it suitable for industrial production .

Chemical Properties:

- Molecular Formula: C17H21Cl2N3O3

- Molecular Weight: 386.27 g/mol

- Mechanism of Action: Selective antagonist of the 5-HT3 receptor.

Mecanismo De Acción

Azasetron hydrochloride exerts its effects by competitively binding to 5-HT3 receptors, thereby blocking the action of serotonin. This inhibition prevents the transmission of emetic signals to the brain, reducing the sensation of nausea and the reflex to vomit. The compound’s high receptor binding affinity and selectivity contribute to its potent antiemetic properties .

Comparación Con Compuestos Similares

Efficacy in CINV Management

Ramosetron vs. Azasetron

A retrospective study in lung cancer patients undergoing cisplatin-based chemotherapy compared ramosetron and azasetron:

- Emesis Prevention: No significant difference in complete response rates.

- Nausea Control : Ramosetron showed significantly lower nausea severity (p < 0.05).

- Rescue Medication : Ramosetron required fewer rescue doses (e.g., chlorpromazine).

- Safety : Adverse events (e.g., headache, constipation) were comparable (27 vs. 24 cases) .

Ondansetron vs. Preclinical reviews note similar mechanisms but highlight variability in receptor binding affinity and duration of action .

Granisetron vs. Azasetron

Analytical comparisons using capillary electrophoresis-electrochemical luminescence (CE-ECL) revealed:

Pharmacokinetic Profiles

| Parameter | Azasetron Hydrochloride | Ramosetron* | Ondansetron* |

|---|---|---|---|

| Tmax (h) | 0.67 | ~2.0 | 2.0 |

| Cmax (mg/L) | 7.125 | N/A | N/A |

| AUC0-t (mg·h/L) | 63.37 | N/A | N/A |

| Half-life (h) | Not reported | ~5.0 | 3–4 |

Stability and Compatibility

Azasetron’s stability is highly light-sensitive, requiring protection during storage:

| Condition | Azasetron Stability | Dexamethasone Compatibility |

|---|---|---|

| 4°C, protected | >97% over 14 days | Stable |

| 25°C, protected | >97% over 48 hours | Stable |

| 25°C, light-exposed | <50% after 4 hours | Degrades (color change to pink) |

In contrast, ondansetron exhibits greater light stability, reducing handling constraints .

Actividad Biológica

Azasetron hydrochloride is a potent serotonin 3 (5-HT3) receptor antagonist primarily used in clinical settings to prevent nausea and vomiting associated with chemotherapy and postoperative conditions. This article delves into its biological activity, pharmacokinetics, clinical efficacy, and safety profile, supported by data tables and relevant research findings.

This compound is classified as a benzamide derivative. It selectively binds to 5-HT3 receptors, inhibiting serotonin's action. This mechanism underlies its effectiveness in managing nausea and vomiting, as 5-HT3 receptors are prevalent in the central and peripheral nervous systems, mediating various physiological responses related to emesis.

Pharmacokinetics

Azasetron is predominantly administered orally or intravenously, with a bioavailability of about 90% when taken orally. It exhibits a half-life of approximately 5.4 hours, allowing for effective dosing schedules in clinical applications .

Absorption Characteristics

Studies have shown that azasetron is absorbed more rapidly and extensively via the rectal route compared to oral administration. The following table summarizes the absorption characteristics observed in rabbits:

| Administration Route | Cmax (ng/ml) | Tmax (h) | Bioavailability (%) |

|---|---|---|---|

| Rectal | 904.8 | 0.18 | 52.9 |

| Oral | 124.7 | 0.85 | 21.6 |

This data indicates that rectal administration may provide a quicker onset of action, which can be advantageous in acute settings .

Clinical Efficacy

Azasetron has been evaluated in numerous clinical trials for its antiemetic properties, particularly in patients undergoing chemotherapy. A comparative study against ondansetron revealed the following outcomes:

| Parameter | Azasetron (n=131) | Ondansetron (n=134) | p-value |

|---|---|---|---|

| Complete Response (CR) | 59 (45%) | 73 (54.5%) | - |

| Degree of Nausea (Day 1) | 0.5 ± 0.7 | 0.4 ± 0.7 | 0.627 |

| Adverse Events (Constipation) | Grade 1: 3 ± 2.3 | Grade 1: 0 | - |

| Grade 2: 5 ± 3.9 | Grade 2: 9 ± 6.8 | - |

The results indicate that while both drugs are effective, azasetron's efficacy is comparable to ondansetron with a similar safety profile .

Case Studies

In a study involving patients with unresectable hepatocellular carcinoma undergoing transcatheter arterial chemoembolization, azasetron demonstrated a response rate of 97% with a complete response ratio of 66% , significantly higher than the control group . No severe side effects were reported, highlighting its safety in vulnerable populations.

Combination Therapies

Azasetron has also been studied in combination with other agents such as dexamethasone for enhanced antiemetic effects during chemotherapy. Stability studies indicated that an azasetron-dexamethasone mixture remains stable for up to 48 hours at room temperature , making it suitable for clinical use .

Q & A

Q. What is the mechanism of action of azasetron hydrochloride, and how can its selectivity for 5-HT3 receptors be experimentally validated?

this compound acts as a potent and selective antagonist of the 5-HT3 receptor, blocking serotonin-induced signaling. To validate its selectivity:

- Conduct radioligand binding assays using 5-HT3 receptor-expressing cell lines or isolated tissue preparations (e.g., guinea pig ileum) to measure inhibition constants (Ki) against other serotonin receptor subtypes .

- Use functional assays , such as electrophysiological recordings or serotonin-induced contraction studies, to confirm receptor antagonism without cross-reactivity with dopamine receptors .

Q. What are the recommended methods for synthesizing this compound in laboratory settings?

The synthesis involves a nine-step process starting from methyl 5-chloro-2-hydroxybenzoate:

- Key steps include nitration , reduction , and cyclization , with an overall yield of ~40%.

- Characterization via IR spectroscopy , 1H-NMR , and mass spectrometry ensures structural fidelity .

- Optimize reaction conditions (e.g., temperature, catalyst choice) to improve yield and purity .

Q. How should researchers assess the pharmacokinetic profile of this compound in preclinical models?

- Use HPLC or LC-MS/MS to measure plasma concentrations in animal models (e.g., rodents) after intravenous or oral administration.

- Parameters like bioavailability, half-life, and clearance can be derived from pharmacokinetic curves .

- Validate assays using reference standards from accredited sources (e.g., National Institutes for Food and Drug Control) .

Advanced Research Questions

Q. How does light exposure impact the stability of this compound in combination therapies, and how can this be mitigated?

- Light exposure causes rapid degradation : Azasetron loses >50% potency within 4 hours and >80% after 48 hours when mixed with dexamethasone in saline and exposed to light .

- Mitigation strategies :

- Store admixtures in light-protected containers (e.g., amber glass or polyolefin bags).

- Use HPLC with a Phenomenex C18 column (4.6 × 150 mm, 5 µm) and a mobile phase of acetonitrile/KH2PO4 buffer/triethylamine (25:74:1, pH 4.0) to monitor degradation products .

Q. What experimental design is recommended for evaluating drug compatibility in azasetron-dexamethasone admixtures?

- Prepare solutions with varying concentrations (e.g., 0.05–0.2 mg/mL dexamethasone + 0.1 mg/mL azasetron) in 0.9% sodium chloride.

- Store in polyolefin bags or glass bottles at 4°C (14-day stability) or 25°C (48-hour stability) under light-protected vs. exposed conditions .

- Analyze triplicate samples using validated HPLC methods (detection at 241 nm for dexamethasone, 302 nm for azasetron) .

Q. How can contradictions in stability data between studies be resolved?

- Example contradiction : Wang et al. (2010) reported 24-hour stability under light protection, while later studies observed degradation within 4 hours under light .

- Resolution :

- Replicate experiments with controlled variables (e.g., light intensity, container material).

- Validate analytical methods using forced degradation studies (e.g., acid/alkaline hydrolysis, oxidative stress) to identify degradation pathways .

Q. What strategies improve the yield of this compound synthesis at the laboratory scale?

- Optimize nitration conditions (e.g., nitric acid concentration, reaction time) to minimize by-products.

- Explore alternative reducing agents (e.g., catalytic hydrogenation vs. chemical reduction) for intermediate steps.

- Use high-purity starting materials and monitor reaction progress via thin-layer chromatography (TLC) .

Methodological Considerations

Q. How to validate an HPLC method for quantifying this compound in biological matrices?

- Establish linearity (e.g., 0.1–10 µg/mL range), precision (%RSD <2%), and accuracy (recovery >95%).

- Test specificity by spiking plasma samples with degradation products (e.g., acid/alkaline-treated azasetron) .

- Use a Shimadzu LC-20A system with a diode array detector and Class VP 7.4 software for data acquisition .

Q. What are critical factors in designing in vivo studies for azasetron’s antiemetic efficacy?

- Use chemotherapy-induced nausea models (e.g., cisplatin-treated rodents).

- Compare azasetron’s efficacy against other 5-HT3 antagonists (e.g., ondansetron) using behavioral metrics (e.g., retching frequency).

- Control for variables like dosing schedule and route (IV vs. oral) .

Data Contradiction Analysis

Q. Why do studies report differing stability outcomes for this compound in infusion solutions?

- Key variables : Light exposure, temperature, and container material (polyolefin vs. glass) significantly affect stability.

- Example : Solutions stored at 4°C in light-protected polyolefin bags retain >97% potency for 14 days, while light-exposed samples degrade rapidly at 25°C .

- Recommendation : Standardize experimental conditions and report detailed metadata (e.g., light intensity, container type) to enhance reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.